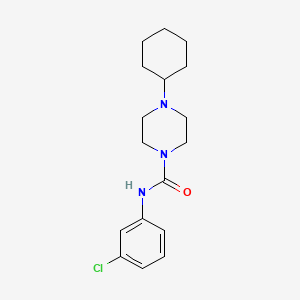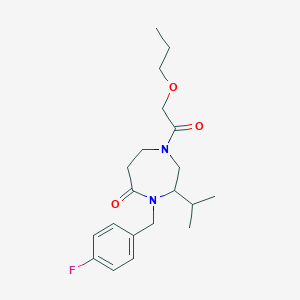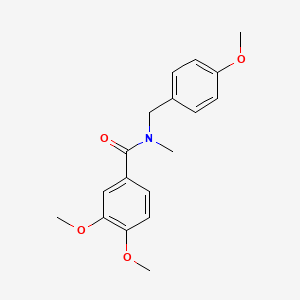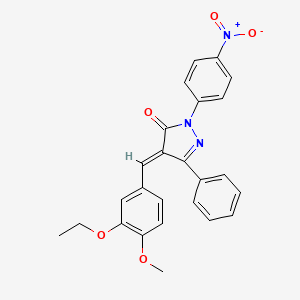
N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 3-chlorophenyl group, a cyclohexyl group, and a piperazine ring with a carboxamide functional group. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide typically involves the reaction of 3-chloroaniline with cyclohexyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-chloroaniline is reacted with cyclohexyl isocyanate in a solvent such as dichloromethane or toluene.
Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours.
Step 3: The product is isolated by filtration or extraction and purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxylic acid.
Reduction: Formation of reduced derivatives such as N-(3-chlorophenyl)-4-cyclohexylpiperazine.
Substitution: Formation of substituted derivatives such as N-(3-aminophenyl)-4-cyclohexylpiperazine-1-carboxamide.
Scientific Research Applications
N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives and other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and antipsychotic activities.
Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)piperazine: A simpler analog without the cyclohexyl group.
4-cyclohexylpiperazine: A related compound lacking the 3-chlorophenyl group.
N-(3-chlorophenyl)-4-methylpiperazine-1-carboxamide: A similar compound with a methyl group instead of a cyclohexyl group.
Uniqueness
N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide is unique due to the presence of both the 3-chlorophenyl and cyclohexyl groups, which may confer distinct pharmacological properties and enhance its binding affinity to specific molecular targets. The combination of these functional groups can result in improved efficacy and selectivity in various applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O/c18-14-5-4-6-15(13-14)19-17(22)21-11-9-20(10-12-21)16-7-2-1-3-8-16/h4-6,13,16H,1-3,7-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMKHOVWLRZSNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5296637.png)
![3-[(2-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine](/img/structure/B5296646.png)
![4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5296648.png)
![7-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296653.png)

![2-chloro-4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B5296656.png)

![N-(1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)methanesulfonamide](/img/structure/B5296671.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5296688.png)

![(6E)-2-(1-adamantyl)-6-[(3,4-dimethoxyphenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5296701.png)
![N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-(1,2,4-triazol-4-yl)benzamide](/img/structure/B5296708.png)
![[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine](/img/structure/B5296716.png)
![2-(4-fluorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine](/img/structure/B5296719.png)
